1,2-Phenylene diisothiocyanate
CAS No.: 71105-17-4
Cat. No.: VC2402398
Molecular Formula: C8H4N2S2
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71105-17-4 |
---|---|
Molecular Formula | C8H4N2S2 |
Molecular Weight | 192.3 g/mol |
IUPAC Name | 1,2-diisothiocyanatobenzene |
Standard InChI | InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H |
Standard InChI Key | RPFLVLIPBDQGAQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N=C=S)N=C=S |
Canonical SMILES | C1=CC=C(C(=C1)N=C=S)N=C=S |
Introduction
Chemical Identity and Properties
1,2-Phenylene diisothiocyanate is an organic compound with two isothiocyanate (-N=C=S) functional groups attached to a benzene ring at the 1 and 2 positions. The molecule contains a phenylene backbone that provides structural rigidity, while the isothiocyanate groups contribute to its characteristic reactivity.
Basic Chemical Information
The fundamental chemical data for 1,2-Phenylene diisothiocyanate is summarized in Table 1:
Table 1: Chemical Identity of 1,2-Phenylene Diisothiocyanate
Property | Value |
---|---|
Chemical Formula | C₈H₄N₂S₂ |
Molecular Weight | 192.3 g/mol |
CAS Registry Number | 71105-17-4 |
IUPAC Name | 1,2-diisothiocyanatobenzene |
PubChem CID | 144459 |
InChIKey | RPFLVLIPBDQGAQ-UHFFFAOYSA-N |
SMILES Notation | C1=CC=C(C(=C1)N=C=S)N=C=S |
The compound features a planar benzene ring with two isothiocyanate groups extending from adjacent carbon atoms. This ortho-substitution pattern creates a unique molecular geometry that influences its chemical behavior and potential applications .
Molecular Structure and Configurations
The molecular structure of 1,2-Phenylene diisothiocyanate is characterized by its ortho-substitution pattern, which creates a distinctive spatial arrangement of the functional groups.
Structural Features
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Six-membered aromatic ring (benzene core)
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Two isothiocyanate groups (-N=C=S) at positions 1 and 2
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Four hydrogen atoms at positions 3, 4, 5, and 6 of the benzene ring
The proximity of the two isothiocyanate groups in the 1,2-configuration potentially enables intramolecular interactions and unique reactivity patterns compared to other isomers such as the 1,4-configuration .
Reactivity and Chemical Behavior
The reactivity of 1,2-Phenylene diisothiocyanate is primarily dictated by the isothiocyanate functional groups and their ortho-arrangement on the benzene ring.
Nucleophilic Addition Reactions
The isothiocyanate groups contain electrophilic carbon atoms that readily undergo nucleophilic addition reactions. This compound is known for its reactivity, particularly in forming adducts with nucleophiles due to the electrophilic nature of the isothiocyanate groups. Common nucleophiles that react with isothiocyanates include:
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Amines: forming thiourea derivatives
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Alcohols: forming thiocarbamate derivatives
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Thiols: forming dithiocarbamate derivatives
Cycloaddition and Rearrangement Reactions
Isothiocyanates can participate in various cycloaddition reactions, including [3+2] cycloadditions with dipoles and [4+2] cycloadditions with suitable dienes. The ortho-arrangement of the two isothiocyanate groups in 1,2-Phenylene diisothiocyanate might enable unique intramolecular reactions or influence stereochemical outcomes.
Spectroscopic Properties
Spectroscopic data provides important insights into the structural features and electronic properties of 1,2-Phenylene diisothiocyanate.
Infrared Spectroscopy
IR spectral data for 1,2-Phenylene diisothiocyanate is available in the NIST WebBook, with the spectrum recorded in the gas phase . The isothiocyanate functional group typically exhibits characteristic absorption bands in IR spectroscopy:
Table 2: Characteristic IR Absorption Bands for Isothiocyanates
Band Assignment | Wavenumber Range (cm⁻¹) |
---|---|
-N=C=S asymmetric stretching | 2100-2200 |
-N=C=S symmetric stretching | 1350-1450 |
C-N stretching | 1000-1100 |
The specific IR spectrum of 1,2-Phenylene diisothiocyanate would show these characteristic bands, potentially with modifications due to the ortho-substitution pattern.
Parameter | Value |
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Reference | 54-OR1020907 |
Package Size | 1g |
Price | 164.00 € |
Safety Data Sheet | Available |
The relatively high price per gram suggests that 1,2-Phenylene diisothiocyanate is a specialty research chemical rather than a bulk industrial compound .
Comparison with Related Isomers
1,2-Phenylene diisothiocyanate represents one of several possible isomers of diisothiocyanatobenzene. The most notable alternative is the 1,4-isomer (p-phenylene diisothiocyanate), which appears to have been more extensively studied.
Structural Comparison
Table 4: Comparison of Phenylene Diisothiocyanate Isomers
Isomer | Substitution Pattern | CAS Number | Key Structural Feature |
---|---|---|---|
1,2-Phenylene diisothiocyanate | Ortho | 71105-17-4 | Adjacent isothiocyanate groups |
1,4-Phenylene diisothiocyanate | Para | 4044-65-9 | Isothiocyanate groups at opposite positions |
Distinctive Properties
The 1,2-isomer, with adjacent isothiocyanate groups, likely exhibits different properties compared to the 1,4-isomer:
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Enhanced potential for chelation and coordination chemistry due to proximity of functional groups
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Different reactivity patterns, particularly for reactions involving both isothiocyanate groups
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Potentially different crystallization behavior and solid-state properties
Research Opportunities and Future Directions
Based on the limited specific information about 1,2-Phenylene diisothiocyanate in the search results, several research opportunities can be identified:
Synthesis Optimization
Development of efficient, safe, and scalable synthesis methods specifically for 1,2-Phenylene diisothiocyanate represents an area for potential research.
Comprehensive Characterization
More detailed characterization of the physical properties, spectroscopic data, and reactivity patterns specific to this isomer would contribute valuable information to the field of isothiocyanate chemistry.
Application Development
Investigation of potential applications leveraging the unique 1,2-substitution pattern, particularly in:
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Coordination chemistry and metal ion sensing
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Development of specialized polymers and materials
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Organic synthesis of complex heterocyclic compounds
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